molecular formula C14H15N5S B7635555 4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine

4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine

Cat. No. B7635555
M. Wt: 285.37 g/mol
InChI Key: AVZGLBSRVWLQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a particular protein kinase, and it has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine involves the inhibition of a particular protein kinase called PAK4. PAK4 is involved in various cellular processes such as cell proliferation, migration, and survival. Inhibition of PAK4 by this compound leads to the suppression of these cellular processes, which ultimately results in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of inflammatory cytokines by inhibiting the NF-κB pathway. Additionally, it has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine in lab experiments is its potency and specificity towards PAK4. It has also shown promising results in various in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experimental settings.

Future Directions

There are various future directions for the study of 4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine. One of the potential directions is the study of its efficacy in combination with other anti-cancer drugs. Another potential direction is the study of its efficacy in different cancer types. Additionally, further studies can be conducted to investigate its potential use in the treatment of other diseases such as inflammatory disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine is a promising compound that has shown significant potential in various scientific research applications. Its potency and specificity towards PAK4 make it a valuable tool for the study of various cellular processes. Further studies are needed to fully understand its potential in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine involves a multi-step process. The first step involves the condensation of 4-methylpyrazole-1-carboxylic acid with 4-methyl-1,3-thiazole-5-carbaldehyde in the presence of a suitable catalyst. The resulting intermediate is then treated with pyridine-3-amine to give the final product. The purity and yield of the product can be improved by various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine has shown promising results in various scientific research applications. It is a potent inhibitor of a particular protein kinase, and it has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines.

properties

IUPAC Name

4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5S/c1-10-5-18-19(8-10)13-3-4-15-6-12(13)16-7-14-11(2)17-9-20-14/h3-6,8-9,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZGLBSRVWLQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=NC=C2)NCC3=C(N=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine

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